molecular formula C8H19N3 B13949259 4-(Aminomethyl)-1-isopropylpyrrolidin-3-amine

4-(Aminomethyl)-1-isopropylpyrrolidin-3-amine

Cat. No.: B13949259
M. Wt: 157.26 g/mol
InChI Key: SOOUKKHKOVPLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)-: is a chemical compound with the molecular formula C8H19N3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- typically involves the reaction of pyrrolidine derivatives with appropriate amine precursors under controlled conditions. One common method involves the reductive amination of 4-amino-1-(1-methylethyl)pyrrolidine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- is unique due to the presence of both an amino group and an isopropyl group on the pyrrolidine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

4-(aminomethyl)-1-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C8H19N3/c1-6(2)11-4-7(3-9)8(10)5-11/h6-8H,3-5,9-10H2,1-2H3

InChI Key

SOOUKKHKOVPLAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C(C1)N)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.